{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine
Overview
Description
{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine
is a chemical compound with the CAS Number: 1184436-23-4 . It has a molecular weight of 307.42 and its IUPAC name is N-(2-(4-(4-(methylsulfonyl)phenyl)-1H-imidazol-2-yl)ethyl)propan-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N3O2S/c1-11(2)16-9-8-15-17-10-14(18-15)12-4-6-13(7-5-12)21(3,19)20/h4-7,10-11,16H,8-9H2,1-3H3,(H,17,18)
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized using different methods, with one study describing the preparation of similar compounds by reacting 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine with substituted benzoyl chloride or substituted-benzene sulfonyl chloride (Shafiee et al., 2005).
Structural Derivatives : Research has focused on creating derivatives of the compound and related structures, investigating their chemical properties and potential applications. For example, the synthesis of benzimidazoles bearing an oxadiazole nucleus as anticancer agents was explored, starting from a similar chemical structure (Rashid et al., 2012).
Modification and Functionalization : Studies have also been conducted on modifying and functionalizing this compound to create new chemical entities. For instance, research on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through some amine compounds includes the exploration of similar chemical structures (Aly & El-Mohdy, 2015).
Biochemical Applications : The compound and its derivatives have been used in various biochemical applications, such as in the study of drug metabolism and as reagents in chemical reactions. For example, its application in drug metabolism studies using microbial-based biocatalytic systems was investigated (Zmijewski et al., 2006).
Synthetic Methodologies : Various synthetic methodologies involving this compound have been developed to create novel chemical entities, highlighting its versatility in chemical synthesis. This includes the practical synthesis of chronic renal disease agents using regioselective chlorination techniques (Ikemoto et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
N-[2-[5-(4-methylsulfonylphenyl)-1H-imidazol-2-yl]ethyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11(2)16-9-8-15-17-10-14(18-15)12-4-6-13(7-5-12)21(3,19)20/h4-7,10-11,16H,8-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJHCAISGCVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=NC=C(N1)C2=CC=C(C=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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